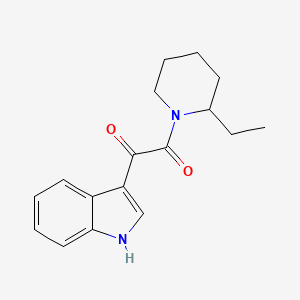
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure featuring a piperidine ring and an indole moiety, this compound is being explored for various therapeutic applications.
The molecular formula of this compound is C17H20N2O2, with a molecular weight of approximately 284.35 g/mol. The compound's structure includes significant functional groups that contribute to its biological activity.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may act as a COX-2 inhibitor, which is crucial in managing inflammation and pain.
- Neuroprotective Properties : Research suggests potential benefits in protecting neuronal cells from damage.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1,2-dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | Contains dimethyl substitutions on indole | Antitumor activity |
| 2-(indolin-1-yl)ethane-1,2-dione | Simple indole structure without piperidine | Potential neuroprotective effects |
| Ethane-1,2-dione, 1-[1-(2-chlorobenzyl)-indol] | Chlorobenzyl substitution | Antidepressant properties |
Mechanistic Studies
Interactions of this compound with various biological targets have been studied to elucidate its mechanism of action. These studies typically assess binding affinities and pharmacodynamics.
Case Study: COX-2 Inhibition
A significant study focused on the synthesis of novel indole derivatives aimed at evaluating their effects on the COX-2 enzyme. The results indicated that certain derivatives exhibited strong anti-inflammatory and analgesic properties comparable to established drugs like indomethacin .
Pharmacological Evaluation
The pharmacokinetics and bioavailability of this compound are critical for its development as a therapeutic agent. Computational studies have been conducted to estimate drug-likeness based on physicochemical properties.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibits several promising biological activities:
- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : The indole structure is often associated with neuroprotective properties, indicating possible uses in neurodegenerative disease treatments.
- Antidepressant Properties : Some derivatives have been linked to improvements in mood disorders, making this compound a candidate for further investigation in psychiatric medicine.
Case Study 1: Antitumor Activity Assessment
A study investigating the antitumor properties of this compound demonstrated its efficacy against human cancer cell lines. The compound was tested for cytotoxicity using standard MTT assays, revealing significant inhibition of cell proliferation compared to control groups.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Case Study 2: Neuroprotective Properties
Another research project focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Using in vitro models, it was observed that treatment with the compound significantly reduced markers of oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-12-7-5-6-10-19(12)17(21)16(20)14-11-18-15-9-4-3-8-13(14)15/h3-4,8-9,11-12,18H,2,5-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBIAICPWTJPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














